molecular formula C16H12N4O3S B2455982 N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide CAS No. 1251615-21-0

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2455982
CAS No.: 1251615-21-0
M. Wt: 340.36
InChI Key: XIPZGKDGRGLNPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a furan ring, an oxadiazole ring, and a benzo[d]thiazole ring. These structural features make it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is typically formed through the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.

    Construction of the Benzo[d]thiazole Ring: This ring can be synthesized via the condensation of o-aminothiophenol with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the previously synthesized intermediates to form the target compound. This step often requires the use of coupling agents such as EDCI or DCC in the presence of a base.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, potentially incorporating continuous flow techniques and automated synthesis platforms .

Chemical Reactions Analysis

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced to form amines using reducing agents like lithium aluminum hydride.

    Substitution: The benzo[d]thiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents and catalysts.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may induce apoptosis by interacting with DNA or inhibiting key signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar compounds to N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide include other heterocyclic compounds with furan, oxadiazole, and benzo[d]thiazole rings. Examples include:

    This compound analogs: These compounds have similar structures but with different substituents on the rings.

    Benzo[d]thiazole derivatives: Compounds like 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide share the benzo[d]thiazole core but differ in other functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3S/c1-8-5-11(9(2)22-8)15-19-20-16(23-15)18-14(21)10-3-4-12-13(6-10)24-7-17-12/h3-7H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPZGKDGRGLNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.